molecular formula C28H38N4O6S B12369383 tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Cat. No.: B12369383
M. Wt: 558.7 g/mol
InChI Key: PCEYSZUYCDBSKN-DHJUGAMNSA-N
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Description

tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzoxepine ring fused with a thiazole ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate typically involves multiple steps:

    Formation of the benzoxepine-thiazole core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the pyrrolidine ring: This step may involve nucleophilic substitution reactions where the pyrrolidine ring is introduced to the core structure.

    Attachment of the tert-butyl carbamate group: This final step involves the protection of the amine group with a tert-butyl carbamate group, often using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system or metabolic pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for more complex chemical entities. Its unique structure makes it valuable for creating specialized polymers or other advanced materials.

Mechanism of Action

The mechanism by which tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C28H38N4O6S

Molecular Weight

558.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C28H38N4O6S/c1-27(2,3)23(31-26(36)38-28(4,5)6)25(35)32-14-17(33)12-20(32)24(34)29-13-16-7-8-18-21(11-16)37-10-9-19-22(18)39-15-30-19/h7-8,11,15,17,20,23,33H,9-10,12-14H2,1-6H3,(H,29,34)(H,31,36)/t17-,20+,23-/m1/s1

InChI Key

PCEYSZUYCDBSKN-DHJUGAMNSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC3=C(C=C2)C4=C(CCO3)N=CS4)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NCC2=CC3=C(C=C2)C4=C(CCO3)N=CS4)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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